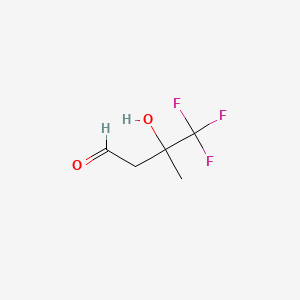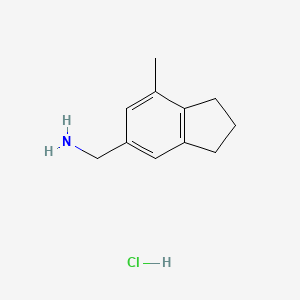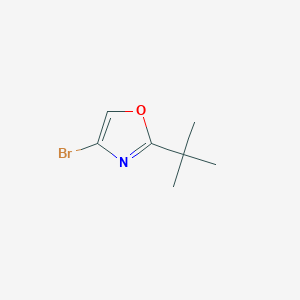
2,4,7-Trichloro-5-methylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,7-Trichloro-5-methylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms and a methyl group in the structure of this compound imparts unique chemical properties, making it a compound of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-5-methylquinazoline typically involves the chlorination of 5-methylquinazoline. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 2,4,7-Trichloro-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted quinazolines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
- Coupled products with extended aromatic systems.
科学研究应用
2,4,7-Trichloro-5-methylquinazoline has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,4,7-Trichloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
相似化合物的比较
2,4-Dichloroquinazoline: Lacks the methyl group, resulting in different reactivity and biological activity.
5-Methylquinazoline: Lacks chlorine atoms, leading to altered chemical properties and applications.
2,4,7-Trichloroquinazoline: Similar structure but without the methyl group, affecting its interaction with biological targets.
Uniqueness: 2,4,7-Trichloro-5-methylquinazoline is unique due to the combined presence of chlorine atoms and a methyl group, which enhances its reactivity and potential for diverse applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.
属性
分子式 |
C9H5Cl3N2 |
|---|---|
分子量 |
247.5 g/mol |
IUPAC 名称 |
2,4,7-trichloro-5-methylquinazoline |
InChI |
InChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)8(11)14-9(12)13-6/h2-3H,1H3 |
InChI 键 |
PRDIVPPZHRKPIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=NC(=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


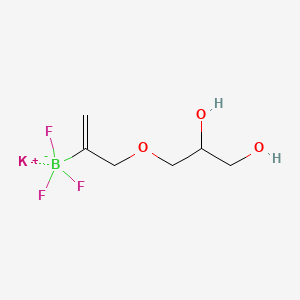


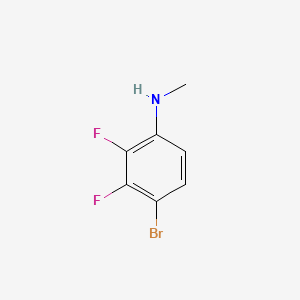
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)



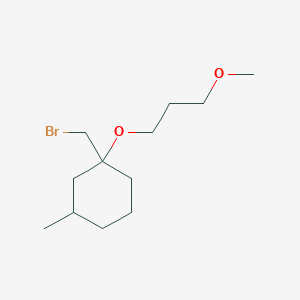
![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
